4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one
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Overview
Description
4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one is an organic compound that features a brominated phenyl group attached to a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one typically involves the bromination of 3-methylphenol followed by a series of reactions to introduce the morpholinone ring. One common method involves the reaction of 4-bromo-3-methylphenol with morpholine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the brominated phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The brominated phenyl group and the morpholinone ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A precursor in the synthesis of 4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one.
(4-Bromophenyl)(phenyl)methanone: Another brominated compound with different functional groups.
4-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of a morpholinone ring
Uniqueness
This compound is unique due to the presence of both a brominated phenyl group and a morpholinone ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-(4-bromo-3-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-6-9(2-3-10(8)12)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
QXWAYSNQDOXMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2=O)Br |
Origin of Product |
United States |
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